molecular formula C10H18O2 B14261884 Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- CAS No. 212058-35-0

Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)-

Cat. No.: B14261884
CAS No.: 212058-35-0
M. Wt: 170.25 g/mol
InChI Key: WZUYMVXZZRCRMY-BRFYHDHCSA-N
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Description

Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is a chiral compound with the molecular formula C10H18O2. This compound is a derivative of cyclohexanone, featuring a hydroxy group and a methyl group attached to the cyclohexane ring. The (5R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 5-(1-hydroxy-1-methylethyl)-2-methylcyclohexene, using a suitable catalyst under controlled conditions. The reaction typically requires a hydrogen source, such as hydrogen gas, and a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to ensure precise reaction conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 4-(1-hydroxy-1-methylethyl)-: Similar structure but with different substitution pattern.

    Cyclohexanone, 2-hydroxy-2-(1-hydroxy-1-methylethyl)-5-methyl-: Another derivative with additional hydroxy group.

Uniqueness

Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The (5R) configuration may confer distinct properties compared to its stereoisomers or other similar compounds.

Properties

CAS No.

212058-35-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7?,8-/m1/s1

InChI Key

WZUYMVXZZRCRMY-BRFYHDHCSA-N

Isomeric SMILES

CC1CC[C@H](CC1=O)C(C)(C)O

Canonical SMILES

CC1CCC(CC1=O)C(C)(C)O

Origin of Product

United States

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